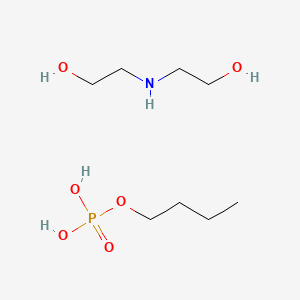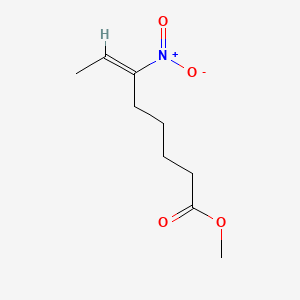
Methyl (E)-6-nitro-6-octenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-6-nitro-6-octenoate is an organic compound characterized by the presence of a nitro group and an ester functional group. It is a derivative of octenoic acid and is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (E)-6-nitro-6-octenoate typically involves the esterification of (E)-6-nitro-6-octenoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in methanol for several hours to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of (E)-6-nitro-6-octenoic acid and methanol into the reactor, where they react in the presence of an acid catalyst.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Methyl (E)-6-amino-6-octenoate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (E)-6-nitro-6-octenoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving nitro group transformations and their biological implications.
Medicine: Research into the pharmacological properties of nitro compounds often includes this compound as a model compound.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of Methyl (E)-6-nitro-6-octenoate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can affect various biochemical pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Methyl (E)-6-amino-6-octenoate: Similar structure but with an amino group instead of a nitro group.
Methyl (E)-6-chloro-6-octenoate: Contains a chloro group instead of a nitro group.
Methyl (E)-6-hydroxy-6-octenoate: Contains a hydroxy group instead of a nitro group.
Uniqueness: Methyl (E)-6-nitro-6-octenoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and properties. The nitro group can participate in a variety of redox reactions, making the compound valuable in both synthetic and research applications.
Eigenschaften
CAS-Nummer |
138668-09-4 |
|---|---|
Molekularformel |
C9H15NO4 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
methyl (E)-6-nitrooct-6-enoate |
InChI |
InChI=1S/C9H15NO4/c1-3-8(10(12)13)6-4-5-7-9(11)14-2/h3H,4-7H2,1-2H3/b8-3+ |
InChI-Schlüssel |
XQVZGLOFKAYENG-FPYGCLRLSA-N |
Isomerische SMILES |
C/C=C(\CCCCC(=O)OC)/[N+](=O)[O-] |
Kanonische SMILES |
CC=C(CCCCC(=O)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
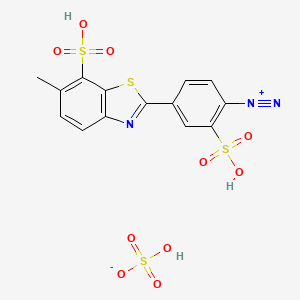
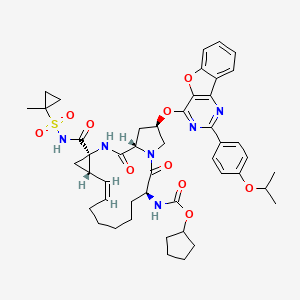
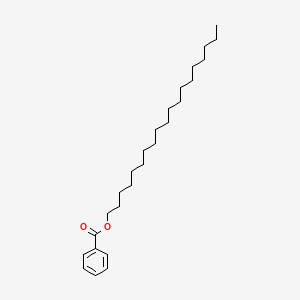
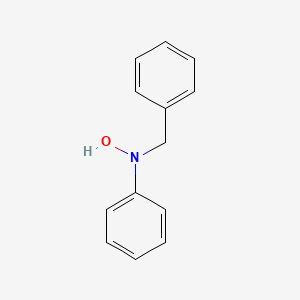
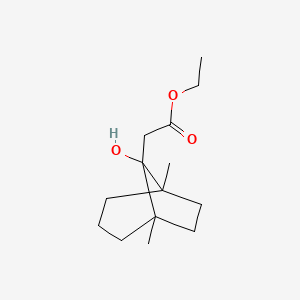

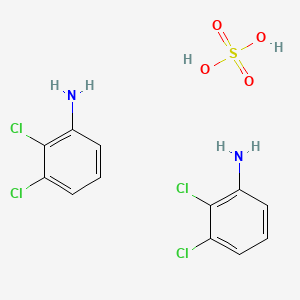


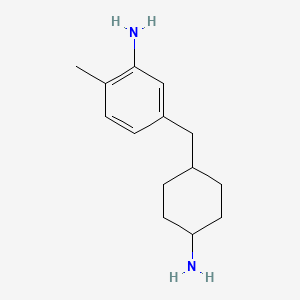
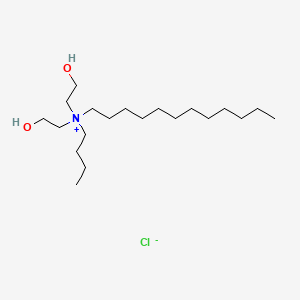
![barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate](/img/structure/B12668076.png)
